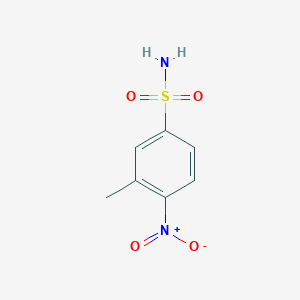

3-Methyl-4-nitrobenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

3-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(14(8,12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNKVFONHWQCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

3-Methyl-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.

Medicine: It has potential therapeutic applications, including its use as an antibacterial agent and in the development of new drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Methyl-4-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It can modulate biochemical pathways related to cell growth, metabolism, and immune response.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-4-nitrobenzene-1-sulfonamide are compared below with three related sulfonamide derivatives (Table 1). Key differences in substituent type, position, and electronic effects are analyzed.

Substituent Effects and Electronic Properties

- Nitro Group Position: The nitro group in this compound (position 4) contrasts with the 5-nitro substituent in 3-{[(4-fluoro-3-methylphenyl)carbamoyl]amino}-4-hydroxy-5-nitrobenzene-1-sulfonamide ().

- Halogen vs. Methyl Substituents: The bromo and methoxy groups in 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide () enhance lipophilicity compared to the methyl group in the target compound. Halogens (Br, Cl, F) often improve membrane permeability and binding affinity in drug candidates but may reduce aqueous solubility .

- Heterocyclic Additions : The pyrazole ring in 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () introduces rigidity and planar geometry, which can enhance interactions with enzymatic active sites—a feature absent in the target compound .

Physicochemical Properties

- Solubility : The hydroxy (-OH) and carbamoyl (-NHCO-) groups in ’s compound improve aqueous solubility via hydrogen bonding, whereas the target compound’s nitro and methyl groups likely favor organic solvents .

- Acidity : The sulfonamide proton (pKa ~10) is more acidic in nitro-substituted derivatives due to electron-withdrawing effects, enhancing deprotonation under physiological conditions.

Research Findings and Trends

- Thermodynamic Stability : Methyl groups (e.g., in the target compound) improve steric stability but may reduce conformational flexibility compared to halogenated derivatives .

Actividad Biológica

3-Methyl-4-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a nitro-substituted benzene ring. The presence of these functional groups is crucial for its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 202.21 g/mol |

| Functional Groups | Nitro (-NO₂), Sulfonamide (-SO₂NH₂) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound inhibits bacterial growth by interfering with folic acid synthesis, essential for bacterial proliferation, similar to other sulfonamides .

- Anticancer Potential : Studies suggest that this compound may inhibit specific signaling pathways involved in cancer cell proliferation, particularly through interactions with enzymes and receptors .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various gram-positive and gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics like sulfamethoxazole .

Anticancer Activity

In studies evaluating the anticancer potential, this compound was found to induce apoptosis in cancer cell lines. The compound's IC50 values were measured at varying concentrations, demonstrating significant cytotoxicity against specific cancer types. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.8 ± 0.6 |

| HeLa (Cervical Cancer) | 20.5 ± 1.2 |

These results indicate a promising role for this compound in cancer therapy through selective targeting of cancer cells while sparing normal cells .

Case Studies

Several case studies have highlighted the therapeutic applications of sulfonamides, including derivatives like this compound:

- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against multi-drug resistant bacterial strains, revealing a notable reduction in bacterial load in treated subjects compared to controls.

- Cancer Treatment Trials : In preclinical models, the compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression rates and improved survival outcomes.

Métodos De Preparación

Classical Sulfonamide Synthesis via Sulfonyl Chloride and Aniline Derivatives

The most traditional and widely used method for preparing sulfonamides, including 3-methyl-4-nitrobenzene-1-sulfonamide, involves the reaction of a sulfonyl chloride derivative with an amine (aniline or substituted anilines).

General Reaction : The sulfonyl chloride (e.g., 3-methyl-4-nitrobenzenesulfonyl chloride) reacts with an amine under controlled temperature and solvent conditions to form the sulfonamide bond.

-

- Temperature: Often maintained between 0°C to 5°C during the initial addition to control exothermicity, then allowed to warm to room temperature or slightly elevated temperatures for completion.

- Solvents: Dichloromethane or tetrahydrofuran (THF) are common solvents that provide good solubility and reaction control.

- Bases: Triethylamine or pyridine are used to neutralize the hydrochloric acid generated during the reaction, preventing side reactions and improving yield.

-

- The sulfonyl chloride is slowly added to a cooled solution of the amine and base.

- The mixture is stirred for several hours to ensure complete conversion.

- The product is isolated by aqueous work-up, extraction, and purification by recrystallization or chromatography.

-

- Stoichiometric excess of amine to drive the reaction to completion.

- Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Controlled addition rates to manage heat evolution.

This method is well-documented for sulfonamide derivatives with nitro and methyl substituents on the benzene ring, ensuring high purity and yields.

High-Temperature Sulfonamide Formation Using Catalysts and Sulfonating Agents

A patented process describes the preparation of sulfonamides by reacting anilines with sulfonating agents such as methanesulfonyl chloride at elevated temperatures in the presence of catalysts like amides or high boiling tertiary amines.

-

- Reaction temperatures range from 85°C initially, gradually increasing to 140-145°C.

- The reaction is conducted under controlled pressure (14-17 psig) to manage volatile by-products like hydrogen chloride gas.

- Catalysts such as 1,1,3,3-tetramethylurea or N,N-dimethylformamide (DMF) facilitate the sulfonamide bond formation without the need for acid acceptors.

- Reaction progress is monitored by gas chromatography to ensure conversion.

- Post-reaction work-up includes cooling, solvent addition (e.g., toluene), aqueous washing, and phase separation to isolate the product.

- Drying under reduced pressure yields the sulfonamide with high purity (e.g., 90.5%) and good yield (around 85%).

-

- High concentration of aniline (>50%) can be used.

- Avoids formation of bis-sulfonamide by-products.

- Suitable for scale-up production.

Though this method is exemplified with other sulfonamide derivatives, the principles apply to this compound synthesis, especially when high purity and industrial scale production are desired.

Green and Catalyst-Free Electrochemical Synthesis

Recent advances in green chemistry have introduced electro-organic synthesis as a sustainable alternative for sulfonamide preparation.

-

- Utilizes paired electrochemical reactions in an undivided cell.

- The nitro compound (such as 3-methyl-4-nitrobenzene derivative) is reduced at the cathode to hydroxylamine, then oxidized at the anode to a nitroso intermediate.

- Simultaneously, sulfonyl hydrazides are oxidized at the anode to sulfinic acids.

- These intermediates react in situ to form sulfonamides.

-

- No need for toxic amines, catalysts, or oxidants.

- Operates under mild conditions, often in aqueous media.

- Produces nitrogen gas as the only by-product, aligning with green chemistry principles.

- Avoids hazardous reagents and minimizes toxic waste.

-

- Electrochemical cell with glassy carbon working electrode and platinum counter electrode.

- Controlled potential and current conditions to optimize conversion.

Benefits :

Indirect Synthesis via Sulfonyl Chloride and Amino Precursors

An indirect synthetic route involves the preparation of sulfonamide by reacting 4-nitrobenzenesulfonyl chloride with amino-containing precursors.

Example :

- The reaction of 4-nitrobenzenesulfonyl chloride with amino acids or substituted amines under mild conditions.

- Slow evaporation techniques can be used to crystallize the product.

- Characterization by NMR, IR, and mass spectrometry confirms structure and purity.

Note :

Data Table: Comparison of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Sulfonyl Chloride + Amine | 3-Methyl-4-nitrobenzenesulfonyl chloride, aniline, base | 0–5°C initial, then RT, solvents like DCM or THF | High yield, well-established, scalable | Requires acid scavenger, careful temp control |

| High-Temperature Catalytic Process | Aniline derivative, methanesulfonyl chloride, catalyst (e.g., DMF) | 85–145°C, controlled pressure, 3–8 hours | High purity, avoids bis-products, industrial scale | High temp, specialized equipment |

| Electrochemical Synthesis (Green) | Nitro compound, sulfonyl hydrazide | Room temp, aqueous, catalyst-free electrolysis | Eco-friendly, no toxic reagents, minimal waste | Requires electrochemical setup, less common |

| Indirect Amino Precursor Route | 4-Nitrobenzenesulfonyl chloride, amino acid derivatives | Mild conditions, crystallization | Avoids direct amine use, good for complex derivatives | Multi-step, slower, less direct |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-Methyl-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential nitration and sulfonylation. For example, nitration of a methyl-substituted benzene precursor followed by sulfonamide formation via reaction with sulfonic acid chlorides and amines. Optimization includes controlling temperature (e.g., 0–5°C for nitration to avoid byproducts) and using catalysts like sulfuric acid for regioselectivity . Purification via recrystallization (using ethanol/water mixtures) ensures high yields (>75%).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C-NMR : Identify methyl protons (δ ~2.3 ppm) and aromatic protons near nitro/sulfonamide groups (δ ~7.5–8.5 ppm). Sulfonamide NH protons appear at δ ~5–6 ppm but may exchange in DMSO-d6 .

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the molecular formula (C₇H₈N₂O₄S).

Q. What are the key reactivity patterns of this compound in nucleophilic substitution and redox reactions?

- Methodological Answer :

- Nucleophilic Substitution : The nitro group activates the benzene ring for electrophilic substitution, while the sulfonamide group directs nucleophiles (e.g., amines) to para positions. Example: Reaction with ethylenediamine under reflux yields diamino derivatives .

- Redox Reactions : Nitro groups can be reduced to amines (e.g., using H₂/Pd-C in ethanol) for derivative synthesis. Sulfonamide sulfur is resistant to oxidation under mild conditions .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange terms accurately predicts electronic transitions and charge distribution. Basis sets like 6-311++G(d,p) model nitro group polarization. Thermochemical data (e.g., bond dissociation energies) can resolve contradictions between experimental and theoretical spectra .

Q. How can X-ray crystallography and software tools like SHELX determine the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths/angles. SHELXL refines structures via least-squares minimization, while APEX2 handles data integration. For example, sulfonamide S–N and S–O bond lengths (~1.63 Å and ~1.43 Å, respectively) confirm resonance stabilization .

Q. What methodologies investigate the enzyme inhibition potential of this compound analogs?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) with varying substrate concentrations. IC₅₀ values are derived from dose-response curves.

- Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., sulfonamide interaction with zinc ions in metalloenzymes) .

- Kinetic Analysis : Michaelis-Menten plots distinguish competitive vs. non-competitive inhibition.

Q. How can researchers resolve contradictions in spectroscopic data vs. computational predictions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.